molecular formula C11H9NO3 B573148 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid CAS No. 1374651-81-6

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid

Cat. No.: B573148
CAS No.: 1374651-81-6
M. Wt: 203.197
InChI Key: JUDGFLIECXYSKD-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core isoquinoline and quinolinone structures are recognized as privileged frameworks in pharmacology, known for their wide range of biological activities . This compound serves as a versatile building block for the synthesis of novel molecules with potential multi-target biological effects. Researchers utilize this and related structures in the development of new therapeutic agents, particularly in the fields of oncology and anti-infectives . For instance, quinolinone-3-carboxamide derivatives have shown promising antitumor and antibacterial activities in preclinical models, making the carboxylic acid functionality at the 5-position a valuable handle for creating new carboxamide-based drug candidates . Furthermore, the 2-oxo-1,2-dihydroquinoline nucleus is frequently investigated as a key structural component in inhibitors for enzymes such as lipoxygenase (LOX), which is a target for anti-inflammatory therapies . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDGFLIECXYSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192616
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-81-6
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Intermediate Amides

Aminoacetaldehyde dimethylacetal (1 ) reacts with substituted benzenes (2 ) in polyphosphoric acid (PPA) to form secondary amines (3 ). Subsequent acylation with acid chlorides or sulfonyl chlorides yields amides (4 ), which are critical precursors for cyclization. For example, reacting 1 with veratrol (1,2-dimethoxybenzene) in PPA at room temperature for 5–10 minutes produces 3 in 82% yield.

Cyclization Optimization

Cyclization of amides 4 using SiO₂-PPA (prepared by adsorbing PPA onto silica gel) achieves 78–85% yields within 2–3 hours, compared to 50–60% yields over 6–8 hours using acetic-trifluoroacetic acid. The catalyst is regenerated by drying at 100°C for 2 hours, enabling five reuse cycles without activity loss.

Table 1: Cyclization Efficiency with SiO₂-PPA vs. Conventional Acidic Media

CatalystYield (%)Time (h)Reusability
SiO₂-PPA78–852–35 cycles
Acetic-TFA (4:1)50–606–8Not reusable

Pictet-Spengler Reaction for Isoquinoline Core Formation

The Pictet-Spengler reaction enables the construction of the isoquinoline scaffold through condensation of β-arylethylamines with carbonyl compounds. For 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, this method involves:

Condensation and Cyclization

Methyl 3-aminobenzoate reacts with methylglyoxal in acidic conditions (e.g., HCl/EtOH) to form the tetrahydroisoquinoline intermediate. Subsequent oxidation with MnO₂ introduces the 1-oxo group.

Acylation and Alkylation Strategies

Acylation of 5-Aminoisoquinolin-1-one

A novel route involves the synthesis of 5-aminoisoquinolin-1-one via Heck coupling of 5-iodoisoquinolin-1-one with acrylic acid, followed by hydrogenation to yield 5-propanoic acid. Acylation with acetyl chloride in dichloromethane (10 min, 0°C) and subsequent hydrolysis provides the target compound in 75% overall yield.

Table 2: Key Reaction Parameters for Acylation

StepReagents/ConditionsYield (%)
Heck CouplingPd(OAc)₂, DMF, 80°C68
HydrogenationH₂ (1 atm), Pd/C, EtOH92
AcylationAcCl, CH₂Cl₂, 0°C89

Alkylation at Position 2

Introducing the methyl group at position 2 is achieved via alkylation of 5-aminoisoquinolin-1-one with methyl iodide under basic conditions (K₂CO₃, DMF, 50°C, 6 h). This step proceeds in 85% yield, with minimal N-alkylation byproducts.

Solid-Phase Synthesis and Catalytic Innovations

Recent advances emphasize solid-supported reagents to streamline purification. For instance, silica-immobilized PPA eliminates aqueous workups, reducing waste and improving scalability. Additionally, microwave-assisted cyclization (100°C, 30 min) enhances reaction rates by 3-fold compared to conventional heating.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

MethodOverall Yield (%)Purity (%)Scalability
α-Amidoalkylation78–8595–98High
Pictet-Spengler65–7090–93Moderate
Acylation/Alkylation75–8097–99High

The α-amidoalkylation route is favored for industrial applications due to superior yields and catalyst reusability, while acylation/alkylation offers precision for introducing substituents .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have highlighted the potential of isoquinoline derivatives, including 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, in exhibiting anticancer properties. For instance, compounds derived from isoquinoline structures have shown significant cytotoxic effects against various cancer cell lines, such as MGC-803 and HGC-27 cells, with IC₅₀ values indicating effective inhibition of cell proliferation and induction of apoptosis .
  • Poly(ADP-ribose) Polymerase Inhibition : This compound has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Research indicates that isoquinoline derivatives can selectively inhibit PARP-2 over PARP-1, making them promising candidates for developing targeted cancer therapies .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds could lead to advancements in treating conditions like Alzheimer’s disease .

Synthetic Applications

  • Building Blocks in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications through established synthetic methodologies such as the Mannich reaction and Diels-Alder cycloaddition, facilitating the construction of functionalized isoquinoline derivatives .
  • Total Synthesis of Alkaloids : The compound has been utilized in the total synthesis of several alkaloids, which are known for their pharmacological activities. The ability to manipulate its structure opens pathways to synthesize new alkaloid derivatives with enhanced biological properties .

Case Studies

StudyApplicationFindings
Anticancer Activity Study Cytotoxicity against gastric cancer cellsExhibited IC₅₀ values of 5.1 μM (MGC-803) and 7.6 μM (HGC-27) indicating strong anticancer potential .
PARP Inhibition Study Selectivity for PARP isoformsDemonstrated selective inhibition with a notable ratio of IC₅₀ values between PARP-1 and PARP-2, suggesting potential for targeted therapy .
Synthesis Methodology Research Organic synthesis applicationsHighlighted as a key intermediate in the synthesis of various alkaloids using established reactions like the Mannich reaction .

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism: The carboxylic acid group at position 5 (target compound) vs.
  • Functional Group Impact : The carboxylic acid group enhances water solubility and bioavailability compared to carbaldehyde derivatives, which are more lipophilic and reactive .

Pharmacological and Physicochemical Data

Parameter Target Compound 5-Carbaldehyde Analog 4-Carboxylic Acid Isomer
Solubility (Water) Moderate (due to COOH) Low Moderate
LogP ~1.2 (estimated) ~1.8 ~1.0
Melting Point >200°C (decomposes) Not reported ~185°C
Acidity (pKa) ~2.5 (carboxylic acid) N/A ~2.8

Key Findings:

  • The target compound’s methyl group slightly increases lipophilicity (LogP ~1.2) compared to the 4-carboxylic acid isomer (LogP ~1.0), balancing solubility and membrane permeability .
  • The 5-carbaldehyde analog’s higher LogP (~1.8) limits aqueous solubility but may improve blood-brain barrier penetration .

Biological Activity

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoquinoline core with a carboxylic acid functional group that enhances its reactivity and biological activity. Its structure can be represented as follows:

C11H9NO3\text{C}_{11}\text{H}_{9}\text{N}\text{O}_{3}

This structure allows for various chemical modifications, making it a versatile scaffold for drug development.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although detailed mechanisms remain to be elucidated.
  • Interaction with PARP Enzymes : Research has explored its interaction with poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair processes. However, some derivatives showed limited inhibition against PARP-1 and PARP-2 .

Anticancer Activity

A series of studies have assessed the anticancer properties of derivatives of this compound. Notably:

CompoundCell LineIC50 Value (µM)Reference
7bMCF-710.5
8cMCF-78.3
Doxorubicin (Dox)MCF-70.5

These results indicate that certain derivatives exhibit significant anticancer activity compared to standard chemotherapeutics like Doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens. Although specific quantitative data is limited, the compound's structure suggests potential effectiveness against bacterial strains.

Study on Anticancer Properties

In a study examining the anticancer effects on the MCF-7 breast cancer cell line, several derivatives derived from this compound were synthesized and tested using the MTT assay. Results indicated that compounds 7b and 8c demonstrated strong cytotoxicity compared to Doxorubicin, suggesting their potential as lead compounds in cancer therapy .

PARP Inhibition Study

Another significant study focused on the inhibition of PARP enzymes by derivatives of isoquinoline compounds. While some derivatives exhibited selectivity towards PARP-2 over PARP-1, the overall inhibition was modest. The findings suggest that further structural modifications could enhance selectivity and potency against these enzymes .

Q & A

Q. What are the established synthetic routes for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization reactions of isoquinoline precursors under controlled conditions. Key parameters include:

  • Temperature : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Pressure : Ambient or slightly reduced pressure to stabilize reactive intermediates. Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to avoid oxidation .

Q. How does the molecular structure of this compound influence its chemical reactivity and biological activity?

The bicyclic isoquinoline core and carboxylic acid group at the 5-position are critical:

  • Reactivity : The electron-withdrawing carboxylic acid enhances electrophilic substitution at the 8-position.
  • Biological Activity : The planar aromatic system facilitates π-π stacking with enzyme active sites, particularly in kinase inhibition studies. Substituent effects (e.g., methyl group at position 2) modulate steric hindrance and binding affinity .

Q. What experimental techniques are essential for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : To verify purity (>95%) and detect trace impurities.
  • NMR Spectroscopy : ¹H/¹³C NMR for confirming the bicyclic framework and substituent positions.
  • X-ray Crystallography : For resolving conformational details of the isoquinoline ring .

Advanced Research Questions

Q. How can researchers optimize cyclization reactions to improve synthetic yields while minimizing byproducts?

  • Stepwise Cyclization : Introduce precursors in stages to reduce competing pathways.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves absorb water to prevent hydrolysis .

Q. What strategies address solubility limitations of this compound in aqueous biological assays?

  • Derivatization : Convert the carboxylic acid to a methyl ester or sodium salt for enhanced solubility.
  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How should contradictions in enzyme inhibition data (e.g., IC₅₀ variability across studies) be resolved?

  • Orthogonal Assays : Validate inhibition using fluorescence polarization, SPR, and enzymatic activity assays.
  • Structural Analysis : Perform molecular docking to identify binding mode discrepancies.
  • Buffer Conditions : Test pH and ionic strength effects on enzyme-compound interactions. Cross-referencing with structurally analogous compounds can clarify SAR trends .

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?

  • In Vitro : Cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays; recombinant enzymes (e.g., topoisomerases) for mechanistic studies.
  • In Vivo : Xenograft models for antitumor efficacy; pharmacokinetic profiling in rodents to assess bioavailability and metabolism. Dose-response studies should account for plasma protein binding and tissue penetration .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously.
  • Quality Control : Use chiral HPLC to confirm enantiomeric purity if asymmetric synthesis is employed.
  • Collaborative Validation : Share samples with independent labs to verify biological activity claims .

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